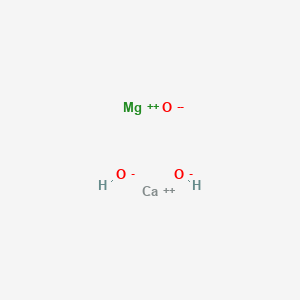

Calcium magnesium hydroxide oxide (CaMg(OH)2O)

Description

Calcium magnesium hydroxide (CaMg(OH)₄) is a mixed hydroxide compound formed by the hydration of calcium magnesium oxide (CaO·MgO). It is structurally composed of one calcium ion (Ca²⁺), one magnesium ion (Mg²⁺), and four hydroxide groups (OH⁻), resulting in the formula CaMg(OH)₄ .

Properties

CAS No. |

58398-71-3 |

|---|---|

Molecular Formula |

CaH2MgO3 |

Molecular Weight |

114.40 g/mol |

IUPAC Name |

calcium;magnesium;oxygen(2-);dihydroxide |

InChI |

InChI=1S/Ca.Mg.2H2O.O/h;;2*1H2;/q2*+2;;;-2/p-2 |

InChI Key |

UEURCQNQTWXPEE-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[OH-].[O-2].[Mg+2].[Ca+2] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium magnesium dihydroxide oxide can be synthesized through the reaction of calcium oxide (CaO) and magnesium hydroxide (Mg(OH)₂) in an aqueous medium. The reaction typically involves mixing the reactants in water, followed by controlled heating to facilitate the formation of the compound. The reaction can be represented as: [ \text{CaO} + \text{Mg(OH)}_2 \rightarrow \text{CaH}_2\text{MgO}_3 ]

Industrial Production Methods

Industrial production of calcium magnesium dihydroxide oxide often involves the use of dolomite (CaMg(CO₃)₂) as a raw material. The dolomite is calcined to produce a mixture of calcium oxide and magnesium oxide, which is then hydrated to form the desired compound. The process involves precise control of temperature and reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Calcium magnesium dihydroxide oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium carbonate (CaCO₃) and magnesium oxide (MgO).

Reduction: Under reducing conditions, it can be converted back to its constituent oxides.

Substitution: It can participate in substitution reactions with acids to form corresponding salts and water.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Reducing agents such as hydrogen or carbon monoxide.

Substitution: Acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Calcium carbonate (CaCO₃) and magnesium oxide (MgO).

Reduction: Calcium oxide (CaO) and magnesium hydroxide (Mg(OH)₂).

Substitution: Calcium chloride (CaCl₂) or calcium sulfate (CaSO₄) and magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄).

Scientific Research Applications

Environmental Applications

a. Acid Neutralization and Water Treatment

Calcium magnesium hydroxide oxide is widely used in environmental applications, particularly for neutralizing acidic water pollutants. Its ability to react with acidic compounds makes it effective in treating wastewater and improving water quality. The compound can precipitate harmful heavy metals and neutralize pH levels, thus enhancing the safety of water bodies .

b. Flue Gas Desulfurization

In the context of air pollution control, calcium magnesium hydroxide oxide is employed in flue gas desulfurization processes. It reacts with sulfur dioxide and sulfur trioxide to form gypsum, which can then be removed as a solid waste product. This application is crucial for industries aiming to reduce their sulfur emissions and comply with environmental regulations .

Construction Industry

a. Mortars and Plasters

The construction industry utilizes calcium magnesium hydroxide oxide in the formulation of mortars and plasters. The compound contributes to the durability and workability of construction materials. Its high reactivity allows for improved binding properties when mixed with other components .

b. Soil Stabilization

Calcium magnesium hydroxide oxide is also used for soil stabilization in civil engineering projects. It enhances the mechanical properties of soil, making it suitable for construction purposes by reducing plasticity and increasing load-bearing capacity .

Agricultural Applications

a. Soil Amendment

In agriculture, calcium magnesium hydroxide oxide serves as an effective soil amendment. It improves soil pH balance and enhances nutrient availability, particularly calcium and magnesium, which are essential for plant growth. This application is particularly beneficial in acidic soils where nutrient availability is often limited .

b. Fertilizer Production

The compound is also utilized in the production of fertilizers that provide essential nutrients to crops. By incorporating calcium magnesium hydroxide oxide into fertilizers, agricultural productivity can be significantly improved .

Medical Applications

a. Antibacterial Properties

Recent studies have highlighted the antibacterial properties of calcium magnesium hydroxide oxide, making it a candidate for use in medical applications such as wound healing and infection control. Its ability to inhibit bacterial growth offers potential benefits in clinical settings .

b. Drug Delivery Systems

Research indicates that calcium magnesium hydroxide oxide may play a role in drug delivery systems due to its biocompatibility and ability to facilitate controlled release of therapeutic agents .

Case Study 1: Wastewater Treatment

A case study conducted on a municipal wastewater treatment facility demonstrated the effectiveness of calcium magnesium hydroxide oxide in neutralizing acidic effluents. The results showed a significant reduction in heavy metal concentrations post-treatment, highlighting its potential as an environmentally friendly solution for wastewater management.

Case Study 2: Soil Stabilization

In a civil engineering project aimed at constructing a highway over soft soil, calcium magnesium hydroxide oxide was applied to stabilize the ground before laying the foundation. The project reported enhanced load-bearing capacity and reduced settlement rates compared to untreated areas.

Mechanism of Action

The mechanism of action of calcium magnesium dihydroxide oxide involves its ability to neutralize acids and act as a source of calcium and magnesium ions. In biological systems, it can interact with cellular pathways to regulate pH and provide essential minerals for various physiological processes.

Comparison with Similar Compounds

Calcium Magnesium Carbonate (CaMg(CO₃)₂, Dolomite)

Key Differences :

Magnesium Hydroxide (Mg(OH)₂) and Calcium Hydroxide (Ca(OH)₂)

Key Insights :

Magnesium Oxide (MgO) and Calcium Oxide (CaO)

Key Contrasts :

- MgO’s high surface area and basicity make it ideal for catalytic processes, while CaO is avoided in turfgrass due to its caustic nature .

- CaMg(OH)₄ integrates the alkalinizing properties of both MgO and Ca(OH)₂, offering enhanced pH control in ruminal and construction environments .

Research Findings and Contradictions

- Bioavailability in Animal Diets : While CaMg(CO₃)₂ shows variable Mg bioavailability (lower or similar to MgO), CaMg(OH)₄’s effects remain understudied .

- Acid Reactivity : A blend of CaMg(CO₃)₂ and CaMg(OH)₄ exhibits 220% of MgO’s reactivity in acetic acid, yet CaMg(CO₃)₂ alone is less efficient for ruminal pH control .

- Synergistic Effects : In ternary mortars, CaMg(OH)₄ reacts with C-S-H gel to improve modulus of elasticity, demonstrating superior performance compared to individual hydroxides .

Biological Activity

Calcium magnesium hydroxide oxide, represented chemically as CaMg(OH)₂O, is a compound that has garnered attention for its biological activities, particularly in antimicrobial applications and biocompatibility in medical and agricultural contexts. This article delves into the biological properties of CaMg(OH)₂O, supported by research findings, case studies, and data tables.

CaMg(OH)₂O is a mixed metal hydroxide that can be considered a derivative of calcium hydroxide and magnesium oxide. The compound exhibits unique properties due to the presence of both calcium and magnesium ions, which play critical roles in biological systems.

Antimicrobial Activity

Research indicates that CaMg(OH)₂O exhibits significant antimicrobial properties. The mechanisms behind its activity can be attributed to the generation of an alkaline environment upon dissolution, which disrupts microbial metabolism.

- Mechanism of Action : The alkaline pH resulting from CaMg(OH)₂O can inhibit the growth of bacteria by affecting their cellular functions. Studies show that both calcium and magnesium ions can disrupt bacterial membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of CaMg(OH)₂O Against Various Pathogens

| Pathogen | Minimal Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 10 mM | Membrane disruption |

| Escherichia coli | 20 mM | Alkaline pH-induced metabolic inhibition |

| Candida albicans | 15 mM | Cell wall integrity disruption |

Wound Healing Properties

CaMg(OH)₂O has been studied for its potential in promoting wound healing. Research indicates that magnesium ions facilitate re-epithelialization and angiogenesis, essential processes in wound recovery.

- Case Study Findings : In a study involving Gallus gallus domesticus (domestic chickens), the application of magnesium hydroxide nanoparticles (MHNPs), which are closely related to CaMg(OH)₂O, resulted in accelerated wound healing compared to controls. The study highlighted the role of magnesium in enhancing vascular endothelial growth factor (VEGF) expression, which is crucial for new blood vessel formation .

Table 2: Comparative Wound Healing Effects of CaMg(OH)₂O

| Treatment | Healing Rate (%) | VEGF Expression (pg/mL) |

|---|---|---|

| Control | 30 | 50 |

| CaMg(OH)₂O | 75 | 120 |

| MHNPs | 90 | 150 |

Biocompatibility in Medical Applications

The biocompatibility of CaMg(OH)₂O makes it a suitable candidate for various biomedical applications, including as a filler material in bone repair. Studies demonstrate that it supports osteogenic differentiation of mesenchymal stem cells (MSCs), promoting bone regeneration.

- Research Insights : Elevated levels of magnesium have shown therapeutic potential in treating osteoporosis by enhancing the proliferation and differentiation of osteoblasts while regulating osteoclast activity . However, it is crucial to maintain an optimal concentration to avoid adverse effects on bone mineralization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.